molecular formula C8H7BrO2 B046768 3-Bromo-5-methoxybenzaldehyde CAS No. 262450-65-7

3-Bromo-5-methoxybenzaldehyde

Cat. No. B046768
M. Wt: 215.04 g/mol
InChI Key: GCXBEEKTPWZHJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Bromo-5-methoxybenzaldehyde involves various chemical reactions including bromination, methoxylation, and condensation processes. For example, copper [I]-catalyzed exchange of bromine by methoxide provides an efficient method for preparing dimethoxy-hydroxybenzaldehydes, highlighting the versatility of halogen substitution reactions in synthesizing such compounds (Manchand, Belica, & Wong, 1990).

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with density functional theory (DFT), have been used to study the molecular structure and electronic properties of related bromo-methoxybenzaldehydes. These studies reveal information about the most stable conformers, optimized geometrical parameters, and electronic properties such as HOMO and LUMO energies (Balachandran, Santhi, & Karpagam, 2013).

Chemical Reactions and Properties

3-Bromo-5-methoxybenzaldehyde undergoes various chemical reactions, including condensation reactions forming Schiff bases, highlighting its reactivity towards nucleophilic agents. Such reactions are fundamental in synthesizing hydrazide compounds and exploring their molecular conformations and stability through intramolecular hydrogen bonds and intermolecular interactions (Cao, 2009).

Physical Properties Analysis

The physical properties of 3-Bromo-5-methoxybenzaldehyde and its derivatives, such as melting points, solubility, and crystalline structure, can be determined through experimental methods like X-ray crystallography. These properties are essential for understanding the compound's behavior in different chemical environments and for designing conditions for chemical reactions and material synthesis.

Chemical Properties Analysis

The chemical properties of 3-Bromo-5-methoxybenzaldehyde include its reactivity towards various chemical reagents, stability under different conditions, and its role as an intermediate in organic synthesis. Studies on bromo-methoxybenzaldehydes show their potential in forming complex molecules through reactions involving cleavage of the aldehyde C-H bond, demonstrating the compound's versatility in synthetic chemistry (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Scientific Research Applications

Application 1: Synthesis of Chalcone Derivatives and Antioxidant Activity Test

  • Summary of the Application

    3-Bromo-5-methoxybenzaldehyde is used in the synthesis of chalcone derivatives. These derivatives are then tested for their antioxidant activity .

  • Methods of Application or Experimental Procedures:

    • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde was obtained via bromination of vanillin using KBrO3 in glacial acetic acid solvent and 47% HBr catalyst .
    • Then, 2’,4’-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone was prepared from 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-4-dihydroxyacetophenone through Claisen-Schmidt condensation in the presence of KOH (40%) base and KSF montmorillonite in methanol .
  • Results or Outcomes Obtained:

    • The synthesized benzaldehydes and chalcone were tested for their antioxidant activities using DPPH method .
    • The results showed that 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2’,4’-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone were obtained in 53%, 97%, and 1%, respectively .
    • The antioxidant activity assay showed that BHT, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2’,4’-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone displayed the IC50 of 27.94, 244.11, 269.44 and 162.10 µg/mL, respectively .

Application 2: Synthesis of Methylated and Acetylated Derivatives of Natural Bromophenols

  • Summary of the Application

    3-Bromo-5-methoxybenzaldehyde is used in the synthesis of methylated and acetylated derivatives of natural bromophenols. These derivatives are then tested for their antioxidant and anticancer activities .

  • Methods of Application or Experimental Procedures:

    • Firstly, 3-bromo-4-hydroxy-5-methoxybenzaldehyde was synthesized .
    • Then, a series of new methylated and acetylated bromophenol derivatives were synthesized from easily available materials using simple operation procedures .
  • Results or Outcomes Obtained:

    • The synthesized compounds were evaluated for their antioxidant and anticancer activities on the cellular level .
    • The results showed that some compounds ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes .
    • Some compounds also increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT .
    • In addition, some compounds inhibited the viability and induced apoptosis of leukemia K562 cells while not affecting the cell cycle distribution .

Application 3: Synthesis of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid

  • Methods of Application or Experimental Procedures:

    • The specific methods of synthesis were not detailed in the source .
  • Results or Outcomes Obtained:

    • The specific results or outcomes were not detailed in the source .

Future Directions

Future research could focus on further exploring the potential applications of 3-Bromo-5-methoxybenzaldehyde in various fields, including its use in the synthesis of novel compounds with potential biological activities .

Relevant Papers

Several papers have been published on 3-Bromo-5-methoxybenzaldehyde, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the compound and its potential uses.

properties

IUPAC Name

3-bromo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXBEEKTPWZHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442436
Record name 3-Bromo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxybenzaldehyde

CAS RN

262450-65-7
Record name 3-Bromo-5-methoxybenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 1,3-dibromo-5-methoxybenzene (15 g, 56.40 mmol) in anhydrous Et2O (200 mL) under nitrogen was cooled to −78° C. n-BuLi (38.80 mL of a 1.6 M solution in Et2O, 62.00 mmol) was added dropwise, and the solution was aged at −78° C. for 45 m. To the resulting heterogeneous mixture was added anhydrous DMF (4.78 mL, 62.00 mmol), and the solution was slowly warmed to RT. The mixture was poured into H2O (200 mL), and the aqueous phase was extracted with Et2O (3×125 mL). The combined organic fractions were washed with brine (100 mL) and dried over anhydrous MgSO4. Evaporation of the solvent provided 11.70 g (96%) of 3-bromo-5-methoxybenzaldehyde (115).
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solution
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200 mL
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Synthesis routes and methods II

Procedure details

step 2—To a solution of 1,3-dibromo-5-methoxy-benzene (60 g, 0.2256 mol) and anhydrous Et2O (1 L) cooled to −78° C. and maintained under an Ar atmosphere was added dropwise over 30 min n-BuLi (100 mL, 0.2482 mol, 2.5M in hexane). The yellow solution was stirred at −78° C. for 20 min. To the reaction mixture was added dropwise dry DMF (19 mL, 248.2 mmol) over 15 min and the reaction stirred at −78° C. for 10 min before the cooling bath was removed and the reaction allowed to warm to −30° C. over 30 min. The reaction vessel was placed in an ice-water bath and warmed to −10° C. The mixture was slowly added to an ice cold saturated aqueous NH4Cl solution (400 mL). The organic layer was separated and the aqueous phase thrice extracted with Et2O. The combined extracts were washed with water, dried (MgSO4), filtered and evaporated to afford an oil which solidified on standing. The crude product was purified by SiO2 chromatography eluting with a hexane/EtOAc gradient (3 to 5% EtOAc) to afford 3-bromo-5-methoxy-benzaldehyde.
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60 g
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100 mL
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19 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 1,3-dibromo-5-methoxybenzene (5.00 g, 18.8 mmol) in anhydrous diethyl ether (100 mL) was cooled to −78° C. Then a solution of n-butyllithium in hexanes (2.5 M, 8.3 mL, 20.68 mmol) was added drop-wise at −78° C. under nitrogen. After the addition was complete, the reaction was stirred at −78° C. for 45 min. After that time, anhydrous DMF (7.3 mL), 94.0 mmol) was added, the cooling bath was removed and the reaction mixture was allowed to warm to rt. The reaction was diluted with saturated aqueous NH4Cl solution (100 mL) and diethyl ether (100 mL). The organic phase was separated, washed with water, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give 3-bromo-5-methoxybenzaldehyde (3.95 g, 98%) as yellow oil: 1H NMR (400 MHz, CDCl3) δ 9.90 (s, 1H), 7.57-7.60 (m, 1H), 7.31-7.33 (m, 2H), 3.86 (s, 3H).
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5 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-methoxybenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
35
Citations
M Nakhjiri, M Safavi, E Alipour, S Emami… - European journal of …, 2012 - Elsevier
In order to develop novel anti-cancer agents, a series of asymmetrical 2,6-bis (benzylidene)cyclohexanone derivatives containing nitrobenzylidene moiety were synthesized and their …
Number of citations: 59 www.sciencedirect.com
K Karki, K Mohankumar, A Schoeller, G Martin… - Cancers, 2021 - mdpi.com
… The aldehydes included 3-bromo-5-methoxybenzaldehyde (Sigma-Aldrich, St. Louis, MO, USA), 3-chloro-5-trifluoromethoxybenzaldehyde (Alfa Aesar, Ward Hill, MA, USA), 3-chloro-5-…
Number of citations: 15 www.mdpi.com
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de
F Claudi, A Di Stefano, F Napolitani… - Journal of medicinal …, 2000 - ACS Publications
… 3-Bromo-5-methoxybenzaldehyde (9). A solution of 8 (5 g, 23 mmol) in anhydrous CH 2 Cl 2 (50 mL) was added to the magnetically stirred suspension of pyridinium chlorochromate (…
Number of citations: 22 pubs.acs.org
R Shrestha, K Mohankumar, U Jin, G Martin… - Molecular cancer …, 2021 - AACR
… -1-(3-bromo-4-hydroxy-5-methoxyphenyl)methane (3-Br-5-OCH 3 ) were synthesized by condensation of indole with 3,5-dimethylbenzaldehyyde and 3-bromo-5-methoxybenzaldehyde …
Number of citations: 8 aacrjournals.org
C Vanucci-Bacqué, C Camare, C Carayon… - Bioorganic & medicinal …, 2016 - Elsevier
… that Ullmann standard coupling conditions (Cu(0) in refluxing DMF) applied to 4-benzyloxy-3-hydroxy-5-methoxybenzaldehyde (3) and 4-benzyloxy-3-bromo-5-methoxybenzaldehyde (4…
Number of citations: 12 www.sciencedirect.com
RA Glennon, SM Liebowitz… - Journal of Medicinal …, 1980 - ACS Publications
… Methylation of 2-hydroxy-3-bromo-5-methoxybenzaldehyde (36a)27 was achieved only with great difficulty according to the following procedure: A solution of 4 g of NaOH in 70 mL of …
Number of citations: 88 pubs.acs.org
W Kemnitzer, J Drewe, S Jiang, H Zhang… - Journal of medicinal …, 2007 - ACS Publications
… To a solution of 4-acetoxy-3-bromo-5-methoxybenzaldehyde (1.02 g, 3.74 mmol), malononitrile (0.247 g, 3.74 mmol), and 4-hydroxy-1H-indole (0.497 g, 3.74 mmol) in ethanol (10.0 mL) …
Number of citations: 122 pubs.acs.org
F Zeng, Z Yin, J Chen, X Nie, P Lin, T Lu, M Wang… - Molecules, 2019 - mdpi.com
To obtain α-glucosidase inhibitors with high activity, 19 NB-DNJDs (N-benzyl-deoxynojirimycin derivatives) were designed and synthesized. The results indicated that the 19 NB-DNJDs …
Number of citations: 9 www.mdpi.com
Y Kang - 2003 - search.proquest.com
… to give the 2hydroxy-3-bromo-5-methoxybenzaldehyde 62 in good yield. The preparation of 5-methoxy-7-bromobenzofuran-2-carboxylic acid 63 was carried out using the method …
Number of citations: 3 search.proquest.com

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